Sulfonamide Architecture Reversal: Benzenesulfonamide Core Versus Benzothiophenesulfonamide in Chymase Inhibition
The target compound features a benzenesulfonamide core with the benzothiophene as a pendant substituent, whereas the established chymase inhibitor class (exemplified by TY-51076) places the sulfonamide directly on the benzothiophene ring. In the SAR study by Masaki et al., TY-51076—a benzothiophene-2-sulfonamide—achieved an IC₅₀ of 56 nM against human chymase with >400-fold selectivity over chymotrypsin and cathepsin G [1]. The patent literature (US7071220, EP1486494) covering N-substituted benzothiophenesulfonamides explicitly requires the sulfonamide to be attached to the benzothiophene for chymase inhibitory activity; the reversed architecture of the target compound places it outside this SAR series and predicts a distinct target selectivity profile [2].
| Evidence Dimension | Sulfonamide connectivity and predicted chymase inhibitory potency |
|---|---|
| Target Compound Data | Benzenesulfonamide core with benzothiophene as pendant group; no direct chymase IC₅₀ data available |
| Comparator Or Baseline | TY-51076 (benzothiophene-2-sulfonamide): human chymase IC₅₀ = 56 nM; selectivity >400-fold over chymotrypsin and cathepsin G |
| Quantified Difference | Cannot be calculated (target compound lacks direct chymase data); predicted to exhibit distinct target preference due to reversed sulfonamide orientation |
| Conditions | TY-51076 data: in vitro enzymatic assay, recombinant human chymase, pH and temperature not specified in the abstract; selectivity assessed against chymotrypsin and cathepsin G |
Why This Matters
Researchers seeking chymase inhibition should not assume this compound replicates TY-51076 pharmacology; conversely, those seeking benzothiophene-containing ligands with orthogonal target profiles may find the reversed architecture advantageous.
- [1] Masaki H, Mizuno Y, Tatui A, Murakami A, Koide Y, Satoh S, Takahashi A. Structure-activity relationship of benzo[b]thiophene-2-sulfonamide derivatives as novel human chymase inhibitors. Bioorg Med Chem Lett. 2003;13(22):4085-4088. doi:10.1016/j.bmcl.2003.08.040. View Source
- [2] Satoh S, Tatsui A, Hasegawa T, et al. N-substituted benzothiophenesulfonamide derivatives. US Patent US7071220 B2. Issued July 4, 2006. See also: EP 1486494 A1, published December 15, 2004. View Source
